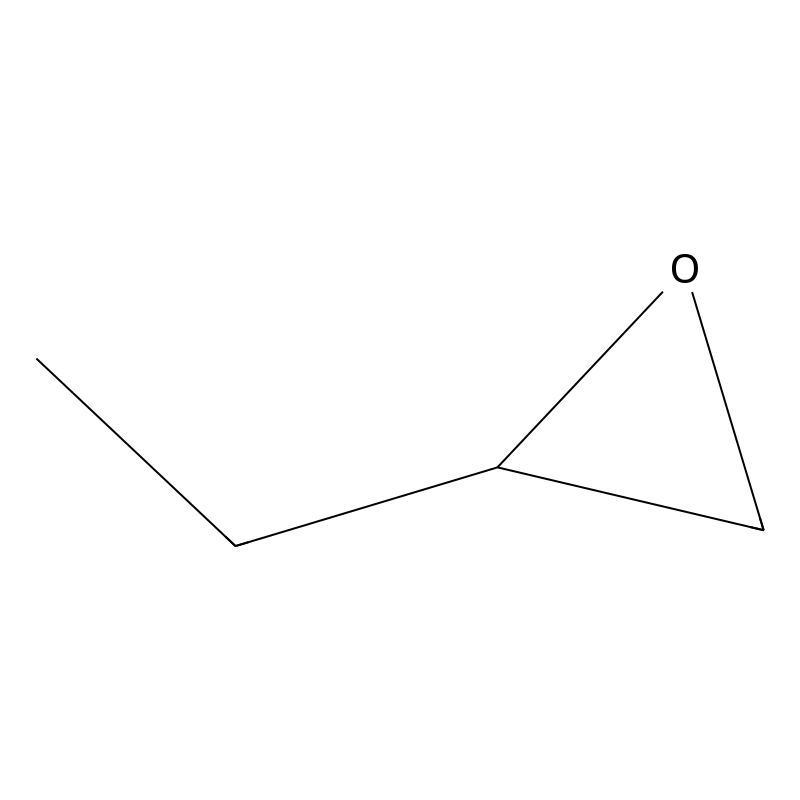

1,2-Epoxybutane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1.04 M

In water, 95.5 g/L at 25 °C (OECD Method 105)

In water, 8.68 g/100 g water at 25 °C

In water, 59 g/L at 20 °C

Very soluble in ethanol, acetone; miscible with ether

Miscible with common aliphatic and aromatic solvents

Solubility in water, g/100ml at 20 °C: 5.9 (moderate)

Synonyms

Canonical SMILES

Carcinogenicity Studies

One of the primary research areas for 1,2-epoxybutane has been investigating its potential carcinogenic (cancer-causing) effects. Studies conducted on rats and mice exposed to the compound through inhalation have yielded mixed results:

- Nasal tumors: In rats, exposure to 1,2-epoxybutane was linked to the development of nasal papillary adenomas in both sexes source: National Toxicology Program (NTP), 1988, as cited in [PubMed: ].

- Lung tumors: Male rats exposed to the compound also showed an increased incidence of pulmonary alveolar/bronchiolar tumors source: National Toxicology Program (NTP), 1988, as cited in [PubMed: ].

- No skin tumors: However, studies applying 1,2-epoxybutane directly to the skin of mice did not reveal any evidence of skin tumor formation source: National Toxicology Program (NTP), 1988, as cited in [PubMed: ].

1,2-Epoxybutane, also known as butylene oxide, is a cyclic ether with the molecular formula C4H8O. It is a colorless, volatile liquid characterized by a sweet, ether-like odor. The compound is highly flammable and reactive, particularly with water and other sources of labile hydrogen, especially in the presence of acids or bases. Its flash point is approximately -22°C, making it a significant fire hazard .

- Nucleophilic Substitution: In this reaction, nucleophiles can attack the carbon atoms adjacent to the oxygen atom in the epoxide ring, leading to the formation of alcohols or other derivatives.

- Ring Opening Reactions: Under acidic or basic conditions, 1,2-epoxybutane can undergo ring-opening to form diols or other functionalized compounds.

- Polymerization: The compound can polymerize exothermically when subjected to heat or in the presence of catalysts. This reaction is crucial for producing polyether materials .

1,2-Epoxybutane can be synthesized through several methods:

- Chlorohydrin Process: This involves reacting 1-butene with chlorine in water to produce butylene chlorohydrin, which is then dehydrochlorinated using calcium hydroxide.

- Epoxidation with Peracetic Acid: This method involves the direct reaction of 1-butene with peracetic acid to yield 1,2-epoxybutane with high efficiency.

- Catalytic Methods: Recent advancements have introduced catalytic processes that enhance yield and reduce byproducts during synthesis .

1,2-Epoxybutane serves multiple industrial purposes:

- Stabilizer for Chlorinated Hydrocarbons: It is primarily used as a stabilizer for chlorinated solvents like trichloroethylene.

- Chemical Intermediate: The compound acts as an intermediate in synthesizing butylene glycols and their derivatives, surface-active agents, and gasoline additives.

- Polymer Production: It is utilized in producing polyethers and other polymeric materials due to its ability to undergo polymerization reactions .

The reactivity profile of 1,2-epoxybutane indicates significant interactions with various substances:

- It reacts violently with water and can form hazardous byproducts when mixed with strong acids or bases.

- The compound's interaction with oxidizing agents can lead to explosive reactions.

- Studies have shown that it can induce genetic mutations and potentially carcinogenic effects in laboratory settings .

1,2-Epoxybutane shares structural similarities with several other epoxides and cyclic ethers. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Ethylene Oxide | C2H4O | Used as a sterilizing agent; highly reactive. |

| Propylene Oxide | C3H6O | Used in producing polyether polyols; less toxic. |

| 1,2-Epoxyhexane | C6H12O | Similar reactivity; used in similar applications. |

Uniqueness of 1,2-Epoxybutane

What sets 1,2-epoxybutane apart from these compounds is its specific reactivity profile and its application as a stabilizer for chlorinated hydrocarbons. Its unique structure allows for versatile chemical transformations while maintaining a balance between reactivity and stability under controlled conditions .

Physical Description

Liquid

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

XLogP3

Boiling Point

63.3 °C

63.4 °C

Flash Point

-7 °F (-22 °C) (closed cup)

-22 °C c.c.

Vapor Density

2.49 (Air = 1)

Relative vapor density (air = 1): 2.2

Density

0.8297 g/cu cm at 20 °C

0.83 g/cm³

Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.3

LogP

0.68

Odor

Sweetish, somewhat like butyric acid, and disagreeable

Pungent

Melting Point

-150 °C

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];

H315: Causes skin irritation [Warning Skin corrosion/irritation];

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332: Harmful if inhaled [Warning Acute toxicity, inhalation];

H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H351: Suspected of causing cancer [Warning Carcinogenicity]

Use and Manufacturing

Vapor Pressure

180.01 mmHg

170 mm Hg at 24 °C

Vapor pressure, kPa at 20 °C: 18.8

Pictograms

Flammable;Irritant;Health Hazard

Other CAS

26249-20-7

Associated Chemicals

Butane, 2,3-epoxy (trans isomer);21490-63-1

Wikipedia

Use Classification

Fire Hazards -> Carcinogens, Mutagens, Flammable - 3rd degree, Reactive - 2nd degree

Methods of Manufacturing

Butylene oxides are prepared on a small scale by Dow by chlorohydrin technology. There appears to be no technical reason why they could not be prepared by the propylene oxide Oxirane process. /Butylene oxides/

General Manufacturing Information

Miscellaneous manufacturing

Wholesale and retail trade

Oxirane, 2-ethyl-: ACTIVE

The butylene oxides are used for the production of the corresponding butylene glycols and their derivatives, such as polybutylene glycols, mixed polyglycols, and glycol ethers and esters. They are also used to make butanolamines, surface-active agents, and gasoline additives, and as acid scavengers and stabilizers for chlorinated solvents. /Butylene oxides/

Inert pesticide ingredient, Approved for Nonfood Use Only

Analytic Laboratory Methods

Clinical Laboratory Methods

Storage Conditions

Chemical stability: stable under recommended storage conditions.

Store in a cool, dry, well-ventilated location. Store away from heat, oxidizing materials, and sunlight.

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Dates

Complex self-assembly of reverse poly(butylene oxide)-poly(ethylene oxide)-poly(butylene oxide) triblock copolymers with long hydrophobic and extremely lengthy hydrophilic blocks

Adriana Cambón, Edgar Figueroa-Ochoa, Josué Juárez, Eva Villar-Álvarez, Alberto Pardo, Silvia Barbosa, J F Armando Soltero, Pablo Taboada, Víctor MosqueraPMID: 24739077 DOI: 10.1021/jp500426k

Abstract

Amphiphilic block copolymers have emerged during last years as a fascinating substrate material to develop micellar nanocontainers able to solubilize, protect, transport, and release under external or internal stimuli different classes of cargos to diseased cells or tissues. However, this class of materials can also induce biologically relevant actions, which complement the therapeutic activity of their cargo molecules through their mutual interactions with biologically relevant entities (cellular membranes, proteins, organelles...); these interactions at the same time, are regulated by the nature, conformation, and state of the copolymeric chains. For these reasons, in this paper we investigated the self-assembly process and physico-chemcial properties of two reverse triblock poly(butylene oxide)-poly(ethylene oxide)-poly(butylene oxide) block copolymers, BO14EO378BO14 and BO21EO385BO21, which have been recently found to be very useful as drug delivery nanovehicles and biological response modifiers under certain conditions (A. Cambón et al. Int. J. Pharm. 2013, 445, 47-57) in order to obtain a clear picture of the solution behavior of this class or block copolymers and to understand their biological activity. These block copolymers are characterized by possessing long BO blocks and extremely lengthy central EO ones, which provide them with a rich rheological behavior characterized by the formation of flowerlike micelles with sizes ranging from 20 to 40 nm in aqueous solution and the presence of intermicellar bridging even at low copolymers concentrations as denoted by atomic force microscopy. Bridging is also clearly observed by analyzing the rheological response of these block copolymers both storage and loss moduli upon changes on time, temperature, and or concentration. Strikingly, the relatively wide Poisson distribution of the polymeric chains make the present copolymers behave rather distinctly to conventional associative thickeners. The observed rich rheological behavior and their tunability also make these copolymers promising materials to configure drug gelling depots.Effects of aqueous polymeric surfactants on silicone-hydrogel soft- contact-lens wettability and bacterial adhesion of Pseudomonas aeruginosa

Victoria B Tran, Ye Suel Sung, Kendra Copley, C J RadkePMID: 22456099 DOI: 10.1016/j.clae.2012.02.006

Abstract

Prevention of Pseudomonas aeruginosa binding to soft-contact lenses (SCLs) may curtail sight-threatening microbial keratitis. Substrate surface wettability is known to modulate adhesion of P. aeruginosa. This study investigates the use of aqueous alkoxylate block co-polymer surfactants for enhanced wettability and antibacterial adhesion of SCLs under leaching conditions. Specifically, Pluronic(®) F127 (PF) and three ethylene oxide-butylene oxide (EOBO) surfactants were studied with four commercially available silicone-hydrogel contact lenses: Pure Vision™, Acuvue Advance™, Acuvue Oasys™ and O(2)Optix™. Dilute aqueous PF and EOBO surfactants impregnated all four soft-contact lenses, as demonstrated by surface-tension decline for leached surfactant. For PF surfactant, significant surface-wettability improvement upon rinsing occurred only after overnight leaching. EOBO surfactant showed a similar pattern with O(2)Optix™ lenses. EOBO-pretreated Pure Vision™ lenses, however, showed fast leaching and a significant change in surface energy towards improved wettability. Adhesion assays of P. aeruginosa displayed a small decrease in the binding rate of PAK bacteria for EOBO-pretreated Pure Vision™ lenses, but not for EOBO-pretreated O(2)Optix™ lenses. P. aeruginosa strain-PAO1 bacteria adhesion to all lenses was independent of surface wettability. Despite the ability of polymeric surfactants to lower advancing contact angles under leaching conditions, increased lens wettability is not a universal panacea for antifouling of soft-contact lenses.Solubilisation of griseofulvin in aqueous micellar solutions of diblock copolymers of ethylene oxide and 1,2-butylene oxide with lengthy B-blocks

Maria Elenir N P Ribeiro, Igor Marques Cavalcante, Nágila M P S Ricardo, Shao-Min Mai, David Attwood, Stephen G Yeates, Colin BoothPMID: 19041381 DOI: 10.1016/j.ijpharm.2008.10.030

Abstract

The influence of hydrophobic-block length on solubilisation capacity was examined for micelles of E(m)B(n) copolymers (E=oxyethylene, B=oxybutylene, subscripts denote number-average block lengths in repeat units) with B-block lengths in the range of 30-76 and with E-blocks of sufficient length to ensure the formation of spherical micelles. Griseofulvin was used as a model poorly-water-soluble drug known to be almost exclusively solubilised in the micellar core. Combination of solubilisation data with those of a previous study has shown that the amount of drug solubilised per gram of hydrophobe is essentially independent of B-block length when this exceeds about 15 B units, suggesting that core size is not a major influence on solubilisation.Solubilisation of drugs in worm-like micelles of block copolymers of ethylene oxide and 1,2-butylene oxide in aqueous solution

Zhengyuan Zhou, Chiraphon Chaibundit, Antony D'Emanuele, Kieran Lennon, David Attwood, Colin BoothPMID: 18063326 DOI: 10.1016/j.ijpharm.2007.10.028

Abstract

Ethylene oxide and 1,2-butylene oxide were sequentially polymerised to form the diblock copolymer E13B10 (E=oxyethylene, B=oxybutylene, subscripts denote number-average block lengths in repeat units). Dynamic and static light scattering over the temperature range 10-30 degrees C demonstrated a transition from compact (spheroidal) micelles to larger, more elongated (worm-like) micelles with temperature increase above a critical onset temperature of about 20 degrees C. Determination of the solubilisation capacity for griseofulvin, carbamazepine and spironolactone of dilute micellar solutions of this copolymer, together with those of E11B8 and E17B12 block copolymers (which also show the sphere-to-worm transition), allowed investigation of the influence on solubilisation characteristics of hydrophobic block length and temperature. The extent of solubilisation at 25 degrees C of the poorly water-soluble drug spironolactone increased linearly with increase of hydrophobic block length, attributable to a concomitant increase in the proportion of worm-like micelles in solution.An EPR study of the C-O bond activation of 1,2-epoxybutane by ground-state Al atoms

Helen A Joly, Luc Beaudet, Xiaobing DaiPMID: 16640360 DOI: 10.1021/jp056113s

Abstract

Group 13 metal atoms react with ethers under matrix isolation conditions to give a number of interesting products. This work has been extended to include the reaction of Al atoms with 1,2-epoxybutane (CH(3)CH(2)H(2)) and its isotopomers, 1,2-epoxybutane-1,1-d(2) (CH(3)CH(2)D(2)) and 1,2-epoxybutane-2-d(1) (CH(3)CH(2)H(2)). The paramagnetic species generated in the reaction have been studied by electron paramagnetic resonance (EPR) spectroscopy. Two divalent Al insertion products were spontaneously formed. Species A, with the magnetic parameters a(Al) = 855 MHz, a(H)(1) = 28.8 MHz, a(H)(2) = 13.6 MHz, and g = 2.0014, is the C(1)-O insertion radical CH(3)CH(2). Species B, thought to result from the insertion of Al atoms into the C(2)-O bond, CH(3)CH(2), has the magnetic parameters g = 2.0003, a(Al) = 739 MHz, a(H)(1) = 15.1 MHz, a(H)(2) = 18.5 MHz, and a(H)(1) = 37.8 MHz. Support for these assignments was obtained by comparing the experimental values of the Al and H hyperfine interaction (hfi) with those calculated using a DFT method. At temperatures < 150 K, there is evidence for the formation of the alkyl radical CH(3)CH(2)CH(O(-))CH(2)* due to ring opening at the C(1)-O bond, while at higher temperatures a radical with magnetic parameters similar to those reported for 1-methallyl was detected.Aqueous-phase aminolysis: approach for the analysis of epoxides in water

Stuart J Khan, Howard S Weinberg, E Cydnie BedfordPMID: 16615770 DOI: 10.1021/ac0516990

Abstract

Trace concentrations of small soluble epoxides are suspected byproducts of drinking water ozonation. However, adequate characterization of epoxide formation is currently limited by the lack of suitable analytical methods to target these chemicals in dilute, but complex aqueous solutions. One potential approach is presented here based on aqueous-phase aminolysis. The method also employs solid-phase extraction, silylation of the solvent extract, and analysis by gas chromatography-mass spectrometry. This approach is demonstrated to be effective for the selective analysis of the epoxides 1,2-epoxybutane, epichlorohydrin, and epifluorohydrin in water with optimized method detection limits of 5-10 ng/L.Kinetic and Mechanistic Study of the pH-Dependent Activation (Epoxidation) of Prodrug Treosulfan Including the Reaction Inhibition in a Borate Buffer

Michał Romański, Whitney Ratajczak, Franciszek GłówkaPMID: 28342883 DOI: 10.1016/j.xphs.2017.03.018

Abstract

A prodrug treosulfan (T) undergoes a pH-dependent activation to epoxide derivatives. The process seems to involve an intramolecular Williamson reaction (IWR) but clear kinetic evidence is lacking. Moreover, a cis-diol system present in the T structure is expected to promote complexation with boric acid. As a result, the prodrug epoxidation would be inhibited; however, this phenomenon has not been investigated. In this article, the effect of pH on the kinetics of T conversion to its monoepoxide was studied from a mechanistic point of view. Also, the influence of boric acid on the reaction kinetics was examined. The rate constants observed for the activation of T (k) in acetate, phosphate, and carbonate buffers satisfied the equation logk

= -7.48 + 0.96 pH. The reaction was inhibited in the excess of boric acid over T, and the k

decreased with increasing borate buffer concentration. The experimental results were consistent with the inhibition model that included the formation of a tetrahedral, anionic T-boric acid monoester. To conclude, in nonborate buffers, the T activation to (2S,3S)-1,2-epoxybutane-3,4-diol 4-methanesulfonate follows IWR mechanism. A borate buffer changes the reaction kinetics and complicates kinetic analysis.

Epoxidation of 1-butene-3-ol over titanium silicalite TS-2 catalyst under autogenic pressure

Agnieszka Wróblewska, Joanna Wajzberg, Anna Fajdek, Eugeniusz MilchertPMID: 18768256 DOI: 10.1016/j.jhazmat.2008.07.100

Abstract

Epoxidation of 1-butene-3-ol (1B3O) with 30 wt% hydrogen peroxide over TS-2 catalyst has been studied with methanol as a solvent and at elevated pressure (autogenic). The influence of temperature in the range of 20-120 degrees C, the molar ratio of 1B3O/H(2)O(2) 1:1-5:1, methanol concentration 5-90 wt%, TS-2 catalyst concentration 0.1-5.0 wt% and the reaction time 0.5-5.0 h have been investigated. The process was described by the following functions: the selectivity of transformation to 1,2-epoxybutane-3-ol (1,2EB3) in relation to 1B3O consumed, the selectivity of transformation to organic compounds in relation to H(2)O(2) consumed and the conversions of 1B3O and hydrogen peroxide. The major product of epoxidation is 1,2EB3, a compound with many applications.Cob(I)alamin for trapping butadiene epoxides in metabolism with rat S9 and for determining associated kinetic parameters

Hitesh V Motwani, Charlotta Fred, Johanna Haglund, Bernard T Golding, Margareta TörnqvistPMID: 19764821 DOI: 10.1021/tx900088w

Abstract

The reduced state of vitamin B(12), cob(I)alamin, acts as a supernucleophile that reacts ca. 10(5) times faster than standard nucleophiles, for example, thiols. Methods have been developed for trapping electrophilically reactive compounds by exploiting this property of cob(I)alamin. 1,3-Butadiene (BD) has recently been classified as a group 1 human carcinogen by the International Agency for Research on Cancer (IARC). The carcinogenicity of BD is considered to be dependent on the activation or deactivation of the reactive metabolites of BD, that is, the epoxides (oxiranes) 1,2-epoxy-3-butene (EB), 1,2:3,4-diepoxybutane (DEB), and 1,2-epoxy-3,4-butanediol (EBdiol). Cytochrome P450 (P450) isozymes are involved in oxidation of BD to EB and further activation to DEB. EB and DEB are hydrolyzed by epoxide hydrolases (EH) to 3,4-dihydroxy-1-butene (BDdiol) and EBdiol, respectively. EBdiol can also be formed by oxidation of BDdiol. In the present study, cob(I)alamin was used for instant trapping of the BD epoxide metabolites generated in in vitro metabolism to study enzyme kinetics. The substrates EB, DEB, and BDdiol were incubated with rat S9 liver fraction, and apparent K(m) and apparent V(max), were determined. The ratio of conversion of EB to DEB (by P450) to the rate of deactivation of DEB by EH was 1.09. Formation of EBdiol from hydrolysis of DEB was ca. 10 times faster than that from oxidation of BDdiol. It was also found that the oxidation of EB to DEB was much faster than that of BDdiol to EBdiol. The study offers comparative enzyme kinetic data of different BD metabolic steps, which is useful for quantitative interspecies comparison. Furthermore, a new application of cob(I)alamin was demonstrated for the measurement of enzyme kinetics of compounds that form electophilically reactive metabolites.New cyclodextrin derivative 6-O-(2-hydroxybutyl)-beta-cyclodextrin: preparation and its application in molecular binding and recognition

Hong Yuan Sun, Yan Bai, Ming Gang Zhao, Ai You Hao, Gui Ying Xu, Jian Shen, Jian Ye Li, Tao Sun, Hua Cheng ZhangPMID: 19703683 DOI: 10.1016/j.carres.2009.07.010